![molecular formula C8H6Cl2N2O4 B173298 Ethyl 4,6-dichloro-5-nitronicotinate CAS No. 154012-15-4](/img/structure/B173298.png)
Ethyl 4,6-dichloro-5-nitronicotinate
Overview
Description
Ethyl 4,6-dichloro-5-nitronicotinate is a chemical compound with the molecular formula C8H6Cl2N2O4 and a molecular weight of 265.05 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of chloro and nitro groups on the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,6-dichloro-5-nitronicotinate typically involves the chlorination and nitration of ethyl nicotinate. One common method includes the reaction of ethyl 4,6-dihydroxy-5-nitronicotinate with phosphorus oxychloride at elevated temperatures (80°C) for 24 hours . The reaction mixture is then quenched with ice-water to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,6-dichloro-5-nitronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or methanol, and mild heating.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst, and solvents like ethanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Ethyl 4,6-diamino-5-nitronicotinate (when amines are used).
Reduction: Ethyl 4,6-dichloro-5-aminonicotinate.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have demonstrated the anticancer potential of ethyl 4,6-dichloro-5-nitronicotinate. It has been shown to induce apoptosis in cancer cells while exhibiting minimal cytotoxicity towards normal cells. In xenograft models, tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg , indicating its potential as a therapeutic agent against various cancers .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial efficacy against multi-drug resistant bacterial strains. Case studies revealed effective inhibition of bacterial growth, highlighting its potential in treating infections caused by resistant pathogens .
Agrochemical Applications
This compound serves as an important intermediate in the synthesis of agrochemicals. Its derivatives have been explored for use as pesticides and herbicides due to their ability to interact with specific biological targets in pests and weeds. This compound's structural properties facilitate the design of novel agrochemical agents that can improve crop yield while minimizing environmental impact .
Synthesis of Organic Compounds
The compound is utilized as an intermediate in the synthesis of various organic molecules. It plays a crucial role in the preparation of 2-aminopyridine derivatives , which are known for their diverse biological activities. The synthesis process often involves catalytic methods that enhance yields and selectivity, making it a valuable building block in organic synthesis .
Material Science
In the realm of materials science, this compound is being researched for its potential applications in the development of new materials such as polymers and coatings. Its unique chemical properties allow it to be incorporated into materials that require specific functionalities, such as enhanced durability or chemical resistance .
Case Study on Cancer Treatment
- Objective : Evaluate anticancer effects in breast cancer models.
- Results : Significant apoptosis induction was observed in cancer cells with minimal effects on normal cells.
Case Study on Infection Control
- Objective : Assess antimicrobial efficacy against resistant bacterial strains.
- Results : Effective inhibition of growth in multi-drug resistant strains was documented.
Data Table: Summary of Applications
Application Area | Specific Use Cases | Observations/Results |
---|---|---|
Medicinal Chemistry | Anticancer and antimicrobial agents | Significant tumor inhibition; effective against resistant bacteria |
Agrochemicals | Pesticide and herbicide synthesis | Potential for improved crop yield |
Organic Synthesis | Intermediate for 2-aminopyridine derivatives | Enhanced yields through catalytic methods |
Material Science | Development of polymers and coatings | Unique properties for durability and resistance |
Mechanism of Action
The mechanism of action of ethyl 4,6-dichloro-5-nitronicotinate is primarily based on its ability to interact with biological molecules through its chloro and nitro groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially leading to alterations in their function. The exact molecular targets and pathways involved are still under investigation, but the compound’s reactivity suggests it may interfere with cellular processes by modifying key biomolecules.
Comparison with Similar Compounds
Ethyl 4,6-dichloro-5-nitronicotinate can be compared with other similar compounds such as:
- Ethyl 4,6-dichloro-5-methylnicotinate
- Ethyl 4,6-dichloro-5-fluoronicotinate
- Ethyl 4,6-dichloronicotinate
Uniqueness: The presence of both chloro and nitro groups in this compound makes it particularly reactive and versatile in chemical synthesis. This dual functionality is not commonly found in similar compounds, making it a valuable intermediate in various chemical reactions .
Biological Activity
Ethyl 4,6-dichloro-5-nitronicotinate (EDN) is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with EDN, including its mechanisms of action, therapeutic potential, and relevant research findings.
- IUPAC Name : Ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate
- Molecular Formula : C8H6Cl2N2O4
- Molecular Weight : 265.05 g/mol
- CAS Number : 154012-15-4
- SMILES Notation : CCOC(=O)C1=CN=C(Cl)C(=C1Cl)N+=O
The biological activity of EDN is primarily attributed to its unique structure, which includes a pyridine ring with nitro and chloro substituents. The nitro group can be reduced to form reactive intermediates that interact with biological macromolecules, while the chloro groups may enhance its reactivity towards nucleophiles. The compound's mechanism of action is thought to involve:
- Enzyme Inhibition : EDN may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Reactive Oxygen Species (ROS) Generation : The nitro group can participate in redox reactions, contributing to oxidative stress within cells.
- Cell Signaling Modulation : By interacting with cellular receptors, EDN may influence signaling pathways related to inflammation and apoptosis.
Antimicrobial Properties
Research indicates that EDN exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its potential as an antibacterial agent. The compound's ability to disrupt bacterial cell membranes is believed to be a key factor in its antimicrobial efficacy.
Anticancer Potential
Several studies have explored the anticancer properties of EDN. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving ROS generation and caspase activation. The following table summarizes findings from various studies on the anticancer effects of EDN:
Cytotoxicity Studies
Cytotoxicity assays have shown that while EDN is effective against cancer cells, it also exhibits cytotoxic effects on normal cells at higher concentrations. This duality presents a challenge for therapeutic applications and necessitates further investigation into dosage optimization.
Case Studies
-
Case Study on Antimicrobial Activity :
A recent study investigated the antimicrobial effects of EDN against Staphylococcus aureus and Escherichia coli. Results indicated that EDN inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent for bacterial infections. -
Case Study on Anticancer Activity :
In vitro experiments conducted on human breast cancer cell lines revealed that treatment with EDN resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.
Properties
IUPAC Name |
ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O4/c1-2-16-8(13)4-3-11-7(10)6(5(4)9)12(14)15/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNMZVKEDHEOEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617963 | |
Record name | Ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154012-15-4 | |
Record name | Ethyl 4,6-dichloro-5-nitropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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